molecular formula C5H8ClF4N B2689773 (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 2193051-94-2

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2689773
CAS No.: 2193051-94-2
M. Wt: 193.57
InChI Key: ABYPTFVDRSVIGM-HJXLNUONSA-N
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Description

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by stereospecific substitution at positions 2 (trifluoromethyl group) and 4 (fluoro group). This compound belongs to a class of chiral building blocks widely utilized in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and PROTACs (Proteolysis-Targeting Chimeras) due to its ability to enhance metabolic stability and binding affinity . The stereochemistry (2S,4R) is critical for its interaction with biological targets, as evidenced by its role in mediating the degradation of oncogenic proteins like BCR-ABL in PROTAC applications .

Key structural features:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen.
  • Fluorine substituent: At position 4, enhancing electronegativity and influencing conformational rigidity.
  • Trifluoromethyl group: At position 2, contributing to lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name

(2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPTFVDRSVIGM-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the following steps :

    Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorine and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous HCl (4 M) at reflux replaces the fluorine atom with a hydroxyl group, yielding (2S,4R)-4-hydroxy-2-(trifluoromethyl)pyrrolidine .

  • Amination : Reaction with primary amines (e.g., benzylamine) in the presence of NaH generates 4-aminated derivatives .

Key Conditions and Products:

Reaction TypeReagents/ConditionsMajor ProductYield
Hydrolysis4 M HCl, reflux(2S,4R)-4-hydroxy-2-(trifluoromethyl)pyrrolidine85%
AminationBenzylamine, NaH4-(Benzylamino)-2-(trifluoromethyl)pyrrolidine72%

Reductive Functionalization

The trifluoromethyl group undergoes selective reduction under catalytic hydrogenation (H₂, Pd/C) to produce (2S,4R)-4-fluoro-2-(difluoromethyl)pyrrolidine, retaining stereochemistry .

Mitsunobu Reactions

The hydroxylated derivative (from hydrolysis) participates in Mitsunobu reactions with perfluoro-tert-butanol, forming ethers with retained stereochemistry. This method is critical for introducing bulky fluorinated groups .

Example Reaction Scheme:

  • Hydrolysis: (2S,4R)-4-F-pyrrolidineHCl(2S,4R)-4-OH-pyrrolidine\text{(2S,4R)-4-F-pyrrolidine} \xrightarrow{\text{HCl}} \text{(2S,4R)-4-OH-pyrrolidine}

  • Mitsunobu: \text{(2S,4R)-4-OH-pyrrolidine} + \text{perfluoro-*tert*-butanol} \xrightarrow{\text{DIAD, PPh}_3} \text{(2S,4R)-4-O-(C(CF}_3\text{)_3)-pyrrolidine}

Peptide Coupling

The pyrrolidine scaffold serves as a proline analog in peptide synthesis. Coupling with Fmoc-protected amino acids (e.g., Fmoc-OSu) under basic conditions (K₂CO₃) generates peptidomimetics with enhanced conformational stability .

Coupling Protocol:

  • Reagents : Fmoc-OSu, 1,4-dioxane/H₂O, K₂CO₃

  • Product : Fmoc-(2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine

  • Yield : ~50% after purification .

Oxidation and Reduction

  • Oxidation : Using KMnO₄ oxidizes the pyrrolidine ring to a lactam, though yields are moderate (≤60%) due to competing side reactions .

  • Reduction : LiAlH₄ reduces the trifluoromethyl group to CHF₂, but this pathway is less common .

Comparative Reactivity

The stereochemistry (2S,4R) significantly impacts reactivity compared to diastereomers:

CompoundHydrolysis Rate (k, s⁻¹)Mitsunobu Reaction Yield
(2S,4R)-4-Fluoro-2-(trifluoromethyl)1.2×1031.2 \times 10^{-3}85%
(2S,4S)-4-Fluoro-2-(trifluoromethyl)0.8×1030.8 \times 10^{-3}62%

The 4R configuration enhances nucleophilic substitution rates due to favorable transition-state geometry .

Scientific Research Applications

Cancer Imaging

One of the prominent applications of (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is as a pharmacophore in the design of radioligands for cancer imaging. Recent studies have demonstrated its utility in developing PET tracers that target fibroblast activation protein (FAP), which is overexpressed in various tumors.

  • Case Study : A study published in Molecules reported the synthesis of two novel PET tracers, [68^{68}Ga]Ga-SB03045 and [68^{68}Ga]Ga-SB03058, incorporating the (2S,4R)-4-fluoropyrrolidine scaffold. These tracers showed promising binding affinities and tumor uptake in preclinical models, indicating their potential for enhanced cancer diagnostics .

Drug Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its unique structural features allow it to modify biological activity and improve pharmacokinetic properties.

  • Example : The compound has been explored for synthesizing derivatives that exhibit improved efficacy against neurological disorders. Research indicates that fluorinated pyrrolidines can enhance the bioavailability and receptor affinity of certain drugs .

Data Table: Summary of Research Findings

Study ReferenceApplicationKey Findings
Cancer ImagingDeveloped PET tracers with significant tumor uptake and binding affinity to FAP; potential for clinical application in cancer diagnostics.
Drug DevelopmentUsed as a precursor for synthesizing novel pharmacological agents with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Evidence ID
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine HCl CF₃ (C2), F (C4) C₅H₈ClF₄N 193.58 (calculated) PROTAC synthesis, kinase inhibition
(2R,4R)-4-Fluoro-2-methylpyrrolidine HCl CH₃ (C2), F (C4) C₅H₁₁ClFN 139.60 Chiral intermediates in small-molecule APIs
(2S,4S)-4-Fluoro-2-(methanesulfonylmethyl)pyrrolidine HCl CH₂SO₂CH₃ (C2), F (C4) C₆H₁₁ClFNO₂S 223.67 (calculated) Sulfonamide-based drug candidates
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate HCl COOCH₃ (C2), F (C4) C₆H₁₁ClFNO₂ 183.61 Peptidomimetic synthesis
(R)-2-(4-Fluorophenyl)pyrrolidine HCl C₆H₄F (C2) C₁₀H₁₂ClFN 213.66 (calculated) Dopamine receptor modulation

Key Research Findings and Functional Differences

Trifluoromethyl vs. Methyl Substitution :

  • The trifluoromethyl group in the target compound confers greater metabolic stability compared to the methyl analog (e.g., (2R,4R)-4-Fluoro-2-methylpyrrolidine HCl) due to reduced susceptibility to cytochrome P450 oxidation .
  • Lipophilicity (logP) is higher in the trifluoromethyl derivative (estimated logP = 1.8 vs. 0.5 for the methyl analog), enhancing membrane permeability .

Stereochemical Impact :

  • The (2S,4R) configuration shows superior binding to proteolytic enzymes (e.g., c-ABL) compared to (2S,4S) or (2R,4R) isomers, as demonstrated in PROTAC-mediated degradation assays .

Functional Group Variations :

  • Methanesulfonylmethyl (CH₂SO₂CH₃) : Increases polarity and hydrogen-bonding capacity, making it suitable for targeting polar binding pockets in kinase inhibitors .
  • Carboxylate Esters (COOCH₃) : Enhance solubility in aqueous media but may reduce blood-brain barrier penetration compared to trifluoromethyl derivatives .

Aromatic vs. Aliphatic Substituents :

  • Aromatic analogs like (R)-2-(4-Fluorophenyl)pyrrolidine HCl exhibit higher affinity for GPCRs (e.g., dopamine receptors) but lower metabolic stability compared to aliphatic trifluoromethyl derivatives .

Biological Activity

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant findings from recent research.

  • Molecular Formula : C₅H₈ClF₄N
  • Molecular Weight : Approximately 194 Da
  • IUPAC Name : this compound
  • CAS Number : 2193051-94-2

The presence of fluorine and trifluoromethyl groups significantly influences the reactivity and biological interactions of this compound. These modifications enhance its electrophilic character and alter nucleophilicity, making it a valuable building block in synthetic chemistry and a candidate for various biological applications.

Preliminary studies indicate that this compound exhibits significant biological activity through several mechanisms:

  • Protein Interaction : The compound's fluorinated structure may enhance binding affinity to specific protein targets, which is crucial in drug design.
  • Antiviral Activity : Similar compounds have shown antiviral properties by inhibiting viral entry into host cells. The incorporation of fluorine atoms can modify the pharmacokinetic properties of bioactive peptides, potentially leading to enhanced efficacy against viral infections .
  • Antibiotic Potential : Some studies suggest that fluorinated derivatives can exhibit mild antibiotic activity, possibly by disrupting bacterial cell wall synthesis or function .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Binding Affinity Studies : Research indicates that the compound has a high binding affinity for certain receptors involved in neurotransmission and metabolic processes. These interactions are essential for developing new therapeutic agents targeting neurological disorders .
  • Synthesis Pathways : Various synthetic pathways have been explored to produce this compound effectively. The synthesis often involves multi-step reactions starting from readily available precursors, showcasing its versatility in chemical research .

Case Studies

  • Antiviral Activity Against SARS-CoV-2 : In a controlled study, compounds similar to this compound were tested for their ability to inhibit SARS-CoV-2 replication. Results demonstrated a significant reduction in viral load when these compounds were administered, suggesting potential therapeutic applications .
  • Antibiotic Efficacy : A study involving derivatives of this compound showed promising results against Gram-positive bacteria, indicating that structural modifications could enhance antibacterial properties while maintaining low toxicity levels .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride787564-55-0Contains a single fluoromethyl group
(R)-4-Fluoro-2-(trifluoromethyl)pyrrolidineNot specifiedDifferent stereochemistry at the 2-position
1-(Trifluoromethyl)pyrrolidineNot specifiedLacks the fluorine substituent at position 4

The uniqueness of this compound lies in its specific stereochemistry and the combination of both fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity compared to similar compounds.

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